molecular formula C20H23ClN2O2 B2896616 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954046-88-9

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2896616
CAS RN: 954046-88-9
M. Wt: 358.87
InChI Key: WQRUUPDSAZWJOL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as JNJ-26854165 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Mitotic Inhibition in Plant Cells

Research has explored the inhibitory effects of N-(1,1-dimethylpropynyl) benzamide series, including compounds similar to 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide, on mitosis in plant cells. Specifically, N-(1,1-dimethylpropynyl)-3-chlorobenzamide demonstrated potent mitotic inhibition at very low concentrations, affecting seedlings of various species. This indicates potential applications in studying cell division and development processes in plants (Merlin et al., 1987).

Synthesis of Arylbenzoxazole Derivatives

Another study utilized N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives through Cu(I) catalyzed C–N/C–O couplings. This methodology highlights the compound's role in facilitating clean and efficient synthesis routes for potentially bioactive benzoxazole derivatives (Miao et al., 2015).

Molecular Structure Analysis

The molecular structure, spectral IR, NMR UV-Vis investigations, and DFT calculations of similar compounds have been conducted to understand their electronic properties and reactivity. Such studies are crucial for the development of new materials and drugs, providing insights into the physicochemical properties of benzamide derivatives (Demir et al., 2016).

Photocatalytic Degradation Studies

Compounds from the benzamide family have been investigated for their role in enhancing the photocatalytic degradation of pollutants. For instance, propyzamide, a related compound, showed improved mineralization rates when used with TiO2-loaded adsorbent supports, suggesting that similar benzamide derivatives could be used to improve environmental remediation techniques (Torimoto et al., 1996).

properties

IUPAC Name

2-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-18-10-5-4-9-17(18)20(24)22-11-6-12-23-13-14-25-19(15-23)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUUPDSAZWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide

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